An In-Depth Technical Guide to Tafluprost-d4 (CAS Number: 209860-87-7) as a Labeled Internal Standard
An In-Depth Technical Guide to Tafluprost-d4 (CAS Number: 209860-87-7) as a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of pharmacologically active compounds in biological matrices is paramount. Tafluprost, a potent prostaglandin F2α analog, is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy is directly linked to its concentration at the site of action. Consequently, robust and reliable bioanalytical methods are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This guide provides a comprehensive technical overview of Tafluprost-d4, a deuterated analog of Tafluprost, and its application as an internal standard in mass spectrometry-based bioanalytical assays. As a stable isotope-labeled internal standard (SIL-IS), Tafluprost-d4 is the gold standard for mitigating variability inherent in sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative results.[3]
Understanding Tafluprost and its Active Metabolite
Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea and other tissues to its biologically active metabolite, tafluprost acid.[4][5] This carboxylic acid derivative is a selective agonist of the prostanoid FP receptor, which increases the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure.[4][6] Given its rapid conversion, bioanalytical methods almost exclusively focus on the quantification of tafluprost acid in biological matrices such as plasma and aqueous humor.[7][8]
Physicochemical Properties of Tafluprost and Tafluprost-d4
A thorough understanding of the physicochemical properties of both the analyte and its labeled internal standard is fundamental to method development.
| Property | Tafluprost | Tafluprost-d4 |
| CAS Number | 209860-87-7 | 209860-87-7 (unlabeled) |
| Molecular Formula | C₂₅H₃₄F₂O₅ | C₂₅H₃₀D₄F₂O₅ |
| Molecular Weight | 452.53 g/mol | 456.56 g/mol |
| Appearance | Colorless to light yellow viscous liquid | Not specified, expected to be similar to Tafluprost |
| Solubility | Practically insoluble in water | Not specified, expected to be similar to Tafluprost |
Note: The CAS number for Tafluprost-d4 is the same as the unlabeled compound, as is common for isotopically labeled analogs.
The four deuterium atoms in Tafluprost-d4 provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical and physical properties. This near-identical behavior is the cornerstone of its utility as an internal standard.
The Rationale for Using Tafluprost-d4 in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard like Tafluprost-d4 is considered best practice in LC-MS/MS bioanalysis for several critical reasons:
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Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since Tafluprost-d4 co-elutes with the unlabeled analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate results.
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Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are inevitable. By adding a known amount of Tafluprost-d4 at the beginning of the sample preparation process, any losses of the analyte will be mirrored by losses of the internal standard, thus normalizing the final measurement.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the bioanalytical method, which is crucial for regulatory submissions.[9]
Bioanalytical Method for Tafluprost Acid using LC-MS/MS with Tafluprost-d4
The quantification of the active metabolite, tafluprost acid, in biological matrices is typically achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Workflow for Quantification of Tafluprost Acid
Caption: Bioanalytical workflow for Tafluprost acid quantification.
Experimental Protocol: LC-MS/MS Quantification of Tafluprost Acid in Human Plasma
This protocol outlines a typical validated method for the quantification of tafluprost acid in human plasma using Tafluprost-d4 as an internal standard. This method is based on established principles of bioanalytical method validation as per ICH M10 guidelines.[7][9]
1. Materials and Reagents:
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Tafluprost acid reference standard
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Tafluprost-d4 acid internal standard
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Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of Tafluprost acid and Tafluprost-d4 acid in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Tafluprost acid stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of Tafluprost-d4 acid at an appropriate concentration for spiking into plasma samples.
3. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Tafluprost-d4 acid internal standard working solution.
-
Vortex briefly to mix.
-
Protein Precipitation (a simpler, faster extraction method):
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (for cleaner extracts):
-
Add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in mobile phase.
-
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for tafluprost acid and Tafluprost-d4 acid need to be optimized for the specific mass spectrometer being used.
-
Tafluprost Acid: The precursor ion will be [M-H]⁻ at m/z 409.2. Product ions are determined by collision-induced dissociation.
-
Tafluprost-d4 Acid: The precursor ion will be [M-H]⁻ at m/z 413.2. Product ions are determined similarly.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity.
-
5. Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Tafluprost acid to Tafluprost-d4 acid against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the data.
-
The concentration of Tafluprost acid in unknown samples is then calculated from the calibration curve.
Method Validation
A bioanalytical method using Tafluprost-d4 as an internal standard must be fully validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH) M10.[7][9] Key validation parameters include:
-
Selectivity and Specificity: Ensuring that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.
-
Accuracy and Precision: Demonstrating that the method provides results that are close to the true value and are reproducible.
-
Calibration Curve and Linearity: Establishing the relationship between the instrument response and the concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Evaluating the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Safety and Handling of Tafluprost-d4
As a research chemical, Tafluprost-d4 should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the deuterated form may not be readily available, the SDS for Tafluprost provides a good basis for handling procedures.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C.[12]
Conclusion
Tafluprost-d4 is an indispensable tool for the accurate and precise quantification of the active metabolite of Tafluprost in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays addresses the inherent challenges of bioanalysis, leading to high-quality data that can be confidently used in regulatory submissions and to advance our understanding of the clinical pharmacology of Tafluprost. This guide provides a foundational understanding of the properties of Tafluprost-d4 and a framework for the development and validation of a robust bioanalytical method.
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